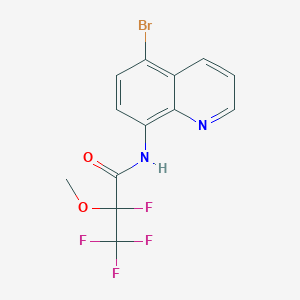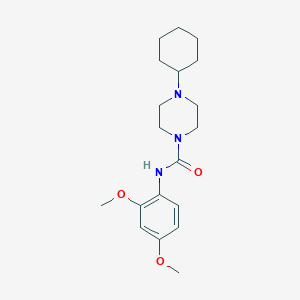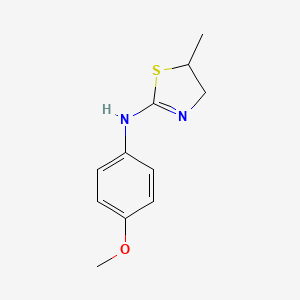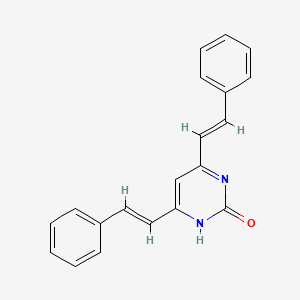
4-benzyl-1-(cyclobutylcarbonyl)-3-ethyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-1-(cyclobutylcarbonyl)-3-ethyl-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepines. It has gained significant attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The mechanism of action of 4-benzyl-1-(cyclobutylcarbonyl)-3-ethyl-1,4-diazepan-5-one is not fully understood. However, it is believed to exert its effects by binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the inhibitory effects of GABA, which results in the anxiolytic and sedative effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-1-(cyclobutylcarbonyl)-3-ethyl-1,4-diazepan-5-one include anxiolytic and sedative effects. It has been shown to decrease anxiety-like behavior in animal models and induce sedation in humans. Additionally, it has been shown to have anticonvulsant effects, which makes it a potential candidate for the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-benzyl-1-(cyclobutylcarbonyl)-3-ethyl-1,4-diazepan-5-one in lab experiments is its high potency and selectivity for the benzodiazepine site on the GABA-A receptor. This makes it a useful tool for studying the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of using this compound is its low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 4-benzyl-1-(cyclobutylcarbonyl)-3-ethyl-1,4-diazepan-5-one. One direction is the development of more potent and selective compounds that target the benzodiazepine site on the GABA-A receptor. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in the treatment of anxiety, sleep disorders, and epilepsy. Finally, the use of this compound in the study of other neurological disorders, such as depression and schizophrenia, should be explored.
Méthodes De Synthèse
The synthesis of 4-benzyl-1-(cyclobutylcarbonyl)-3-ethyl-1,4-diazepan-5-one is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of N-ethyl-4-piperidone with benzyl bromide, followed by the reaction of the resulting compound with cyclobutanecarbonyl chloride. The final step involves the cyclization of the resulting compound to form 4-benzyl-1-(cyclobutylcarbonyl)-3-ethyl-1,4-diazepan-5-one.
Applications De Recherche Scientifique
4-benzyl-1-(cyclobutylcarbonyl)-3-ethyl-1,4-diazepan-5-one has been used in various scientific research applications. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to have anxiolytic and sedative effects, which makes it a potential candidate for the treatment of anxiety and sleep disorders. Additionally, it has been used in the study of GABA-A receptors, which are involved in the regulation of neuronal activity.
Propriétés
IUPAC Name |
4-benzyl-1-(cyclobutanecarbonyl)-3-ethyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-17-14-20(19(23)16-9-6-10-16)12-11-18(22)21(17)13-15-7-4-3-5-8-15/h3-5,7-8,16-17H,2,6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPHATKBZJGZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorobenzyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380988.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5381003.png)
![1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B5381011.png)
![[1-(2-ethoxyethyl)piperidin-3-yl][4-(methylthio)phenyl]methanone](/img/structure/B5381015.png)
![2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B5381025.png)

![3-(pyrrolidin-1-ylcarbonyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine](/img/structure/B5381036.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[(2-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5381037.png)
![3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381061.png)
![2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide](/img/structure/B5381072.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxybutanamide](/img/structure/B5381079.png)

